molecular formula C11H14FNO4S B8473816 5-sec-Butylsulfamoyl-2-fluoro-benzoic acid

5-sec-Butylsulfamoyl-2-fluoro-benzoic acid

Cat. No.: B8473816
M. Wt: 275.30 g/mol
InChI Key: LJMXGSOXXVIIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-sec-Butylsulfamoyl-2-fluoro-benzoic acid is a useful research compound. Its molecular formula is C11H14FNO4S and its molecular weight is 275.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

5-(butan-2-ylsulfamoyl)-2-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO4S/c1-3-7(2)13-18(16,17)8-4-5-10(12)9(6-8)11(14)15/h4-7,13H,3H2,1-2H3,(H,14,15)

InChI Key

LJMXGSOXXVIIBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chlorosulfonyl-2-fluoro-benzoic acid (A, 0.506 g, 0.0021 mol), sec-butylamine (E, 0.155 g, 0.00212 mol) and DIEA (1.1 mL, 0.00636 mol) in CH2Cl2 were stirred at room temperature overnight. The solvent was evaporated and the crude product was purified by silica gel chromatography (MeOH containing 10% AcOH)/CH2Cl2) to give 5-sec-Butylsulfamoyl-2-fluoro-benzoic acid (F, 0.56 g, 96%). After drying overnight under vacuum, F (0.56 g, 0.0020 mol) in SOCl2 (5 mL) was heated at 80° C. for 3 hours, after which the SOCl2 was evaporated and the residue was dried overnight. The residue was then dissolved in tetrahydrofuran (5 mL), 3,4-difluoro-phenylamine (D, 0.26 g, 0.0020 mol) was added followed by DIEA (0.8 mL). The mixture was heated to 70° C. overnight. The solvent was evaporated, followed by ethyl acetate extraction. After purification by silica gel chromatography (ethyl acetate/hexane), 0.45 g (57%) of 5-sec-butylsulfamoyl-N-(3,4-difluoro-phenyl)-2-fluoro-benzamide (DVR-23) was obtained.
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